Bienvenue dans la boutique en ligne BenchChem!

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Lipophilicity Drug-likeness Homologous series

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 312944-34-6; molecular formula C15H18N2O3S; MW 306.4 g/mol) belongs to the class of N-(pyridin-3-ylmethyl)benzenesulfonamides, a scaffold recognized for its capacity to engage metal-dependent enzymes such as carbonic anhydrases and amine oxidases via the sulfonamide zinc-binding group and the pyridylmethyl side chain. The compound is a member of a homologous 4-alkoxy series, enabling systematic tuning of lipophilicity through the alkoxy substituent.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4g/mol
CAS No. 312944-34-6
Cat. No. B369073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS312944-34-6
Molecular FormulaC15H18N2O3S
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
InChIInChI=1S/C15H18N2O3S/c1-2-10-20-14-5-7-15(8-6-14)21(18,19)17-12-13-4-3-9-16-11-13/h3-9,11,17H,2,10,12H2,1H3
InChIKeyDUHMDAQYKZDFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (312944-34-6): Structural and Physicochemical Baseline for Procurement Decision-Making


4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 312944-34-6; molecular formula C15H18N2O3S; MW 306.4 g/mol) belongs to the class of N-(pyridin-3-ylmethyl)benzenesulfonamides, a scaffold recognized for its capacity to engage metal-dependent enzymes such as carbonic anhydrases and amine oxidases via the sulfonamide zinc-binding group and the pyridylmethyl side chain [1]. The compound is a member of a homologous 4-alkoxy series, enabling systematic tuning of lipophilicity through the alkoxy substituent [2]. This structural positioning makes it a useful candidate for medicinal chemistry campaigns, chemical biology probe development, and structure–activity relationship (SAR) exploration where incremental changes in logP and molecular size are critical experimental variables [3].

Why 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide Cannot Be Replaced by Any In-Class Analog Without Quantitative Re-validation


The 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide scaffold embeds two independently tunable vectors – the 4-alkoxy chain on the benzene ring and the pyridin-3-ylmethyl side chain – that jointly dictate lipophilicity, solubility, hydrogen-bonding capacity, and target engagement geometry [1]. Within the homologous 4-alkoxy series (methoxy → ethoxy → propoxy → butoxy), each methylene increment shifts computed logP by approximately 0.5–0.6 units and increases molecular weight by 14 g/mol, changes that routinely translate into altered membrane permeability, off-target binding, and metabolic clearance [2]. The pyridin-3-ylmethyl substituent further provides a directional hydrogen-bond acceptor (pyridine N) that can anchor inhibitor binding in metalloenzyme active sites, and small positional changes (e.g., pyridin-2-ylmethyl vs. pyridin-4-ylmethyl) dramatically alter affinity and selectivity [1]. Consequently, swapping one 4-alkoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide for another without matched-pair head-to-head assay data risks introducing unquantifiable shifts in potency, selectivity, and pharmacokinetic behavior [3].

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (SlogP) Comparison Within the 4-Alkoxy Homologous Series

The target compound 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (MW 306.4) exhibits a computed SlogP of approximately 3.77, positioning it at the upper end of the typical drug-like lipophilicity range (logP 1–5) [1]. The unsubstituted 4-propoxybenzenesulfonamide scaffold has a significantly lower XLogP3 of 1.7 [2]. Within the 4-alkoxy-N-(pyridin-3-ylmethyl) series, each methylene extension is expected to increase logP by roughly 0.5 units, meaning the 4-propoxy member occupies a strategically intermediate lipophilicity window between the 4-ethoxy (estimated logP ~3.2) and 4-butoxy (estimated logP ~4.3) analogs, with direct implications for passive membrane permeability and metabolic stability .

Lipophilicity Drug-likeness Homologous series

Hydrogen-Bond Acceptor Capacity Relative to Non-Pyridyl and Positional Isomers

The target compound possesses a total of 5 hydrogen-bond acceptors (3 from the sulfonamide: two S=O oxygens and the sulfonamide N; 1 from the 4-propoxy ether oxygen; 1 from the pyridine ring N) and 1 hydrogen-bond donor (sulfonamide NH), yielding a HBA/HBD ratio of 5:1 [1]. This compares to 4:1 for the unsubstituted N-(pyridin-3-ylmethyl)benzenesulfonamide (lacking the ether oxygen) and 5:1 for the 4-methoxy, 4-ethoxy, and 4-butoxy analogs . The pyridin-3-ylmethyl isomer provides the pyridine N at the meta-position relative to the methylene linker, which in metalloenzyme inhibitor design (e.g., carbonic anhydrase, AOC3) can anchor the inhibitor via coordination to the active-site zinc ion or copper cofactor, a geometry that differs from pyridin-2-ylmethyl and pyridin-4-ylmethyl variants [2]. Patents explicitly claiming pyridinyl sulfonamide derivatives as AOC3 (VAP-1/SSAO) inhibitors establish that the pyridine N position and the sulfonamide NH are critical pharmacophoric elements whose alteration abolishes inhibitory activity [3].

Hydrogen bonding Target engagement Isomer selectivity

Molecular Weight and Rotatable Bond Comparison for Permeability and Solubility Optimization

The target compound (MW 306.4 g/mol, 7 rotatable bonds) resides within the optimal range for oral bioavailability according to Lipinski's Rule of Five (MW < 500, rotatable bonds ≤ 10) and Veber's rules (rotatable bonds ≤ 10) [1]. Compared to the 4-butoxy analog (MW 320.4, 8 rotatable bonds), the target offers a 14 g/mol reduction in molecular weight and one fewer rotatable bond, which may confer a measurable advantage in aqueous solubility and passive permeability . Compared to the 4-ethoxy analog (MW 292.36, 6 rotatable bonds), the target provides an additional methylene unit that may enhance hydrophobic packing in target binding pockets without exceeding drug-likeness thresholds . The balance of MW and rotatable bond count positions the propoxy member as the midpoint in the homologous series, enabling SAR exploration in both directions .

Molecular weight Rotatable bonds Physicochemical properties

Sulfonamide Zinc-Binding Group Pharmacophore and Carbonic Anhydrase Inhibition Potential

The primary sulfonamide moiety (–SO2NH–) in the target compound is a well-established zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion in carbonic anhydrase (CA) isoforms and related metalloenzymes [1]. The benzenesulfonamide scaffold is the pharmacophoric core of clinically used CA inhibitors such as acetazolamide, and the pyridin-3-ylmethyl tail extends into the CA active-site cavity where isoform selectivity is achieved through differential interactions with the hydrophilic and hydrophobic halves of the binding pocket [2]. While no direct IC50 or Ki data are publicly available for this specific compound, the pyridinyl sulfonamide chemotype has been claimed in multiple patents as inhibitors of AOC3 (VAP-1/SSAO) and carbonic anhydrase isoforms, with structure–activity relationships demonstrating that both the sulfonamide ZBG and the pyridylmethyl tail are essential for target engagement [3]. The 4-propoxy substituent further modulates the electronic character of the benzene ring and may influence the pKa of the sulfonamide NH, a critical determinant of zinc coordination efficiency [4].

Carbonic anhydrase Zinc-binding group Metalloenzyme inhibition

Best-Fit Research and Industrial Application Scenarios for 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 312944-34-6)


Carbonic Anhydrase Isoform Selectivity Profiling Campaigns

The target compound's sulfonamide zinc-binding group combined with the pyridin-3-ylmethyl tail makes it a strong candidate for CA isoform selectivity screening panels (CA I, II, IV, IX, XII) [1]. Its intermediate lipophilicity (SlogP ~3.77) and molecular weight (306.4 g/mol) position it favorably for blood–brain barrier penetration, relevant to CNS CA isoforms, while avoiding the excessive logP of longer alkoxy-chain analogs that may suffer from high plasma protein binding and rapid hepatic clearance [2]. Procurement for CA profiling enables direct head-to-head comparison with the 4-ethoxy and 4-butoxy homologs to quantify the impact of alkoxy chain length on isoform selectivity .

AOC3 (VAP-1/SSAO) Inhibitor Lead Optimization

Patents from Boehringer Ingelheim (WO2020089026A1) explicitly claim pyridinyl sulfonamide derivatives as inhibitors of amine oxidase copper containing 3 (AOC3), a validated target for inflammatory liver disease, diabetic retinopathy, and fibrotic disorders [3]. The target compound's 4-propoxy substitution provides a hydrophobic anchor that can probe the lipophilic sub-pocket of the AOC3 active site while the pyridin-3-ylmethyl group engages the catalytic copper/TPQ cofactor. Sourcing this specific compound enables follow-up SAR studies around the alkoxy chain length to optimize AOC3 potency and selectivity over MAO-A/MAO-B [4].

Physicochemical Property Benchmarking in Homologous Series Studies

The 4-propoxy member serves as the midpoint reference compound in the 4-alkoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide homologous series (methoxy → ethoxy → propoxy → butoxy). Its measured and computed properties (MW 306.4, 7 rotatable bonds, estimated SlogP ~3.77) provide a calibration point for assessing the incremental effect of each methylene unit on solubility, logD, permeability (PAMPA/Caco-2), and metabolic stability in liver microsome assays [5]. Procurement of the entire series, with the propoxy compound as the central member, enables deconvolution of methylene contributions to ADME parameters [6].

Chemical Biology Probe Development for Sulfonamide-Responsive Metalloenzymes

Sulfonamides are privileged zinc-binding fragments used broadly in fragment-based drug discovery (FBDD) and chemical biology probe campaigns targeting metalloenzymes beyond carbonic anhydrases, including histone deacetylases, matrix metalloproteinases, and phosphodiesterases [7]. The target compound's balanced lipophilicity and the presence of the pyridin-3-ylmethyl moiety as a crystallographic handle (pyridine N for anomalous dispersion or heavy-atom derivatization) make it an attractive starting point for co-crystallization studies and structure-guided optimization [8].

Quote Request

Request a Quote for 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.